2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Physicochemical Properties Solvent Selection Process Chemistry

This building block enables library synthesis targeting Gαq signaling (cancer, cardiovascular), TRPC4/5 channels (nephroprotection), antifungal agents (sporotrichosis), and kinase selectivity profiling. Its privileged imidazo[1,2-a]pyrazine core is exquisitely sensitive to substitution patterns, making it essential for SAR-driven programs. Available in research-grade purity with global shipping.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 126052-29-7
Cat. No. B160058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS126052-29-7
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2
InChIKeyNKCGDURSSXFSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-29-7): Chemical Identity and Core Scaffold Overview


2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-29-7) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a phenyl substituent at the 2-position. Its molecular formula is C12H13N3 and it has a molecular weight of 199.25 g/mol . The compound serves as a versatile building block in medicinal chemistry and is commercially available in high purity (typically ≥97%) from multiple vendors . The tetrahydroimidazo[1,2-a]pyrazine scaffold has been extensively explored as a privileged structure in drug discovery, with derivatives demonstrating activity against diverse biological targets including kinases, G protein-coupled receptors, and ion channels [1].

Why 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Cannot Be Substituted by Other Imidazo[1,2-a]pyrazine Analogs


The tetrahydroimidazo[1,2-a]pyrazine scaffold exhibits highly context-dependent biological activity that is exquisitely sensitive to substitution patterns. As demonstrated in multiple medicinal chemistry campaigns, the presence and nature of substituents on the imidazopyrazine ring critically dictate target engagement, potency, and selectivity profiles [1]. For instance, in a series of antifungal 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, the C-3 substitution pattern determined whether compounds exhibited meaningful antifungal activity or were completely inactive [2]. Similarly, in Aurora kinase inhibitor development, modifications to the pyrazole moiety were required to improve off-target kinase selectivity while retaining target potency [3]. Therefore, substituting the 2-phenyl variant with a structurally similar imidazopyrazine analog—even one differing by a single substituent—cannot be assumed to yield comparable biological outcomes. The quantitative evidence below substantiates the specific differentiation points that inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-29-7)


Physicochemical Property Differentiation: Calculated Boiling Point and Vapor Pressure Compared to Common Solvents

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits a calculated boiling point of 444.8 ± 38.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C [1]. In comparison, structurally related imidazo[1,2-a]pyridine derivatives typically show lower boiling points due to reduced molecular weight and hydrogen bonding capacity; for example, unsubstituted imidazo[1,2-a]pyridine has a boiling point of approximately 300 °C [2]. The high thermal stability of the target compound, indicated by its elevated boiling point, is a consequence of the fused tetrahydroimidazo[1,2-a]pyrazine ring system combined with the phenyl substituent.

Physicochemical Properties Solvent Selection Process Chemistry

Differentiation in Hydrogen Bond Donor/Acceptor Capacity vs. 2-Methyl Analogs

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine possesses one hydrogen bond donor (the secondary amine in the tetrahydro ring) and three hydrogen bond acceptors (nitrogens in the imidazole and pyrazine rings) . This profile differs markedly from 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, which retains the same hydrogen bond donor/acceptor counts but has a significantly lower topological polar surface area (tPSA) due to the smaller methyl substituent (tPSA ≈ 20.6 Ų for 2-methyl derivative versus ~24.8 Ų for the 2-phenyl compound) [1].

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Scaffold Validation: Tetrahydroimidazo[1,2-a]pyrazine Core as a Proven Gαq-Protein Ligand Pharmacophore

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been validated as a privileged pharmacophore for modulating Gαq-protein signaling. The derivative BIM-46174 (a heterocyclized dipeptide containing this core) and its dimeric form BIM-46187 are among the very few cell-permeable compounds known to preferentially silence Gαq proteins [1]. In second messenger-based fluorescence assays measuring intracellular myo-inositol 1-phosphate levels, active compounds from this chemotype demonstrated Gαq inhibition with IC50 values ranging from 0.5 to 5 μM [2]. The structural requirements for activity were systematically elucidated and include: (i) a redox-reactive thiol/disulfane substructure, (ii) an N-terminal basic amino group, (iii) a cyclohexylalanine moiety, and (iv) the bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton [2].

G Protein Signaling Oncology Cell Signaling

Validated Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-29-7)


Fragment-Based Drug Discovery Targeting Gαq-Mediated Signaling Pathways

As evidenced by the validation of the tetrahydroimidazo[1,2-a]pyrazine scaffold in Gαq-protein silencing [1], the 2-phenyl variant serves as a valuable fragment or building block for synthesizing novel Gαq inhibitors. Given that Gαq signaling is implicated in various cancers and cardiovascular diseases, this compound is appropriate for medicinal chemistry programs seeking to expand the chemical space of Gαq-targeted therapeutics.

Synthesis of TRPC5 Channel Inhibitors for Renal Disease Research

The tetrahydroimidazo[1,2-a]pyrazine core has been successfully incorporated into pyridazinone-based TRPC5 inhibitors, with compound 12 showing comparable affinity to the clinical candidate GFB-887 (IC50 values in the nanomolar range) and demonstrating nephroprotective efficacy in a rat model of hypertension-induced renal injury at 10 mg/kg BID [2]. The 2-phenyl-substituted variant provides a chemically accessible entry point for synthesizing focused libraries of TRPC4/5 channel modulators.

Antifungal Lead Optimization Against Itraconazole-Resistant Sporothrix Species

Studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids have shown that C-3 substitution determines antifungal activity against Sporothrix species, with active compounds demonstrating synergistic interactions with itraconazole and low cytotoxicity toward mouse fibroblast cells [3]. The 2-phenyl derivative can be employed as a starting material for generating C-3-functionalized analogs aimed at overcoming azole resistance in sporotrichosis.

Kinase Inhibitor Scaffold Diversification Programs

The imidazo[1,2-a]pyrazine scaffold has been extensively optimized in Aurora kinase inhibitor programs, where SAR studies revealed that modifications to the pyrazole moiety improved off-target kinase selectivity while maintaining Aurora A/B potency [4]. The 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine provides a chemically distinct starting point for exploring kinase selectivity profiles compared to the more commonly used imidazo[1,2-a]pyridine series.

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